molecular formula C10H10BClO4 B1488208 1-[3-Chloro-4-(dihydroxyboranyl)phenyl]cyclopropane-1-carboxylic acid CAS No. 1628507-88-9

1-[3-Chloro-4-(dihydroxyboranyl)phenyl]cyclopropane-1-carboxylic acid

Cat. No.: B1488208
CAS No.: 1628507-88-9
M. Wt: 240.45 g/mol
InChI Key: WZTRQYNCERVOEM-UHFFFAOYSA-N
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Description

1-[3-Chloro-4-(dihydroxyboranyl)phenyl]cyclopropane-1-carboxylic acid is a compound with significant potential in various scientific fields. It is characterized by the presence of a boronic acid group, a cyclopropane ring, and a carboxylic acid group, making it a versatile building block in organic synthesis.

Preparation Methods

The synthesis of 1-[3-Chloro-4-(dihydroxyboranyl)phenyl]cyclopropane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-bromophenylboronic acid and cyclopropanecarboxylic acid.

    Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura coupling reaction, where 3-chloro-4-bromophenylboronic acid is coupled with cyclopropanecarboxylic acid in the presence of a palladium catalyst and a base.

    Reaction Conditions: The reaction is typically carried out in an aqueous or organic solvent at elevated temperatures to facilitate the coupling process.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-[3-Chloro-4-(dihydroxyboranyl)phenyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: The compound can be reduced to form the corresponding borane derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Major Products: The major products formed from these reactions include boronic esters, borates, borane derivatives, and substituted phenylcyclopropane derivatives.

Scientific Research Applications

1-[3-Chloro-4-(dihydroxyboranyl)phenyl]cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of boron-containing biomolecules and their interactions with biological systems.

    Industry: The compound is used in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-[3-Chloro-4-(dihydroxyboranyl)phenyl]cyclopropane-1-carboxylic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and receptor binding.

    Pathways Involved: The compound can modulate various biochemical pathways by interacting with key enzymes and receptors, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

1-[3-Chloro-4-(dihydroxyboranyl)phenyl]cyclopropane-1-carboxylic acid can be compared with other boronic acid derivatives:

    Similar Compounds: Similar compounds include phenylboronic acid, 4-chlorophenylboronic acid, and cyclopropylboronic acid.

    Uniqueness: The presence of both a boronic acid group and a cyclopropane ring in this compound makes it unique, providing distinct reactivity and applications compared to other boronic acid derivatives.

Properties

IUPAC Name

1-(4-borono-3-chlorophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BClO4/c12-8-5-6(1-2-7(8)11(15)16)10(3-4-10)9(13)14/h1-2,5,15-16H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTRQYNCERVOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C2(CC2)C(=O)O)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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